Neoarsphenamine
CAS No.: 457-60-3
Cat. No.: VC0536966
Molecular Formula: C13H13As2N2NaO4S
Molecular Weight: 466.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457-60-3 |
|---|---|
| Molecular Formula | C13H13As2N2NaO4S |
| Molecular Weight | 466.15 g/mol |
| IUPAC Name | sodium;[5-(3-amino-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyanilino]methanesulfinate |
| Standard InChI | InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-22(20)21;/h1-6,17-19H,7,16H2,(H,20,21);/q;+1/p-1 |
| Standard InChI Key | CXFGBOZIEIIEIH-UHFFFAOYSA-M |
| SMILES | C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+] |
| Canonical SMILES | C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Neoarsphenamine’s structure features two arsenic atoms connected by a double bond, flanked by aromatic rings with hydroxyl and amino substituents (Table 1) . The sulfoxylate group (-SONa) attached to a methylene bridge confers stability and modulates reactivity .
Table 1: Key Chemical Properties of Neoarsphenamine
Synthesis and Industrial Production
Neoarsphenamine is synthesized via condensation of arsphenamine with sodium formaldehyde sulfoxylate under controlled conditions . Industrial production emphasizes precise stoichiometry to avoid disubstituted byproducts, with final products packaged in evacuated ampules to prevent oxidation .
Pharmacological Profile
Mechanism of Action
The compound’s antimicrobial activity stems from arsenic-mediated disruption of bacterial metabolism. It binds sulfhydryl (-SH) groups in enzymes, inhibiting essential pathways in Treponema pallidum and Staphylococcus species . This mechanism, while effective, also contributes to its toxicity in humans .
Therapeutic Applications
-
Syphilis: Neoarsphenamine became the standard treatment for primary and secondary syphilis, with clinical studies reporting rapid clearance of T. pallidum from lesions . Doses of 0.3–0.6 g administered intravenously weekly showed efficacy in early-stage infections .
-
Bacterial Infections: Off-label use against staphylococcal infections and subacute bacterial endocarditis was documented, though outcomes varied .
-
Veterinary Medicine: Trials in livestock for babesiosis and eperythrozoonosis yielded inconsistent results, limiting its adoption .
Toxicity and Adverse Effects
Acute and Chronic Toxicity
Neoarsphenamine’s arsenic content posed significant risks. Studies from the 1920s–1940s reported adverse effects in 2.6–5.1% of administrations, including:
-
Severe Reactions: Hemolytic anemia, exfoliative dermatitis, and hepatotoxicity . A 1941 study noted a mortality rate of 0.11% (16 deaths among 14,500 patients) .
Comparative Toxicity with Arsphenamine
While Neoarsphenamine was less toxic than Salvarsan, its therapeutic index remained narrow. Toxicity arose from arsenic release and immune-mediated reactions, necessitating careful patient monitoring .
Clinical Case Studies and Resistance
Treatment-Resistant Syphilis
Rare cases of arsphenamine-resistant syphilis were documented, characterized by persistent T. pallidum in lesions despite therapy. A 1938 study highlighted two patients with psoriasiform syphilids unresponsive to Neoarsphenamine but responsive to newer arsenicals like mapharsen .
Administration Protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume